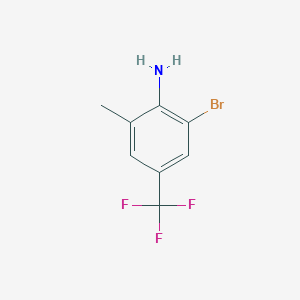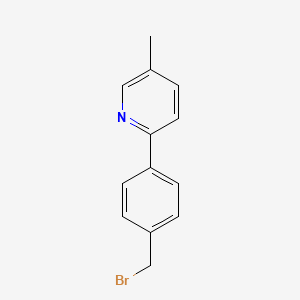
2-(4-(溴甲基)苯基)-5-甲基吡啶
描述
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The bromomethyl group attached to the phenyl ring suggests that it could be used as a building block in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound are not available, bromomethyl compounds are often synthesized through free radical bromination or nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would likely consist of a pyridine ring with a methyl group at the 5-position and a phenyl ring substituted with a bromomethyl group at the 4-position .Chemical Reactions Analysis
The bromomethyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions. The pyridine ring is electron-deficient and can act as an electrophile in reactions with nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. For example, a similar compound, 2-(4-Bromomethyl)phenylpropionic acid, has a density of 1.4212g/ml at 25°C and an enthalpy of vaporization at boiling point (421.15K) of 36.363kjoule/mol .科学研究应用
Chemistry: 2-(4-(Bromomethyl)phenyl)-5-methylpyridine is extensively used as a building block in the synthesis of more complex molecules, especially in medicinal chemistry for the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be functionalized to create probes for studying enzyme activities or to modify biomolecules for imaging applications.
Medicine: This compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: It finds applications in material science, particularly in the synthesis of polymers and specialty chemicals that require precise structural control.
Mechanism of Action: The mechanism by which 2-(4-(Bromomethyl)phenyl)-5-methylpyridine exerts its effects varies with its application. In medicinal chemistry, its derivatives may act as inhibitors or modulators of specific enzymes, binding to active sites and interfering with biochemical pathways. The molecular targets can include enzymes, receptors, or nucleic acids, and the pathways involved may relate to cell signaling, metabolism, or gene expression.
作用机制
未来方向
The future directions would depend on the specific applications of this compound. Bromomethyl compounds are often used as intermediates in organic synthesis, so potential future directions could involve the development of new synthetic methods or applications in the synthesis of pharmaceuticals or other organic compounds .
准备方法
Synthetic Routes and Reaction Conditions: To synthesize 2-(4-(Bromomethyl)phenyl)-5-methylpyridine, one common route involves the bromination of a precursor compound, 2-(4-methylphenyl)-5-methylpyridine. This process typically requires bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is often carried out in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound typically scales up the synthetic route mentioned above, utilizing large quantities of bromine or NBS and optimizing reaction conditions for maximum yield and efficiency. Continuous flow reactors may be employed to enhance the reaction rates and provide better control over the reaction parameters.
化学反应分析
Types of Reactions: 2-(4-(Bromomethyl)phenyl)-5-methylpyridine undergoes various chemical reactions, including:
Substitution reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and reduction reactions: The compound can be oxidized or reduced under suitable conditions, modifying the oxidation state of the bromomethyl or methyl groups.
Coupling reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura or Heck reactions, forming complex aromatic systems.
Common Reagents and Conditions:
Substitution: Typical reagents include nucleophiles like amines, thiols, or alkoxides, often in the presence of a base such as potassium carbonate or sodium hydride.
Oxidation: Reagents like potassium permanganate or chromium trioxide may be used under acidic or basic conditions.
Reduction: Hydrogenation catalysts like palladium on carbon (Pd/C) or borohydrides such as sodium borohydride can be utilized.
Major Products:
Substitution reactions yield various functionalized derivatives, such as aminomethyl or alkoxymethyl phenylpyridines.
Oxidation and reduction products depend on the specific conditions, potentially leading to hydroxymethyl, carboxyl, or deoxygenated derivatives.
相似化合物的比较
2-(4-Chloromethyl)phenyl)-5-methylpyridine
2-(4-(Hydroxymethyl)phenyl)-5-methylpyridine
2-(4-Methoxymethyl)phenyl)-5-methylpyridine
With its versatile chemistry and wide range of applications, 2-(4-(Bromomethyl)phenyl)-5-methylpyridine is a significant compound in both research and industrial settings.
属性
IUPAC Name |
2-[4-(bromomethyl)phenyl]-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN/c1-10-2-7-13(15-9-10)12-5-3-11(8-14)4-6-12/h2-7,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQKMBXHRGPLMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674025 | |
| Record name | 2-[4-(Bromomethyl)phenyl]-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119454-23-7 | |
| Record name | 2-[4-(Bromomethyl)phenyl]-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 2-[(dimethylamino)methyl]piperidine-1-carboxylate](/img/structure/B1503430.png)
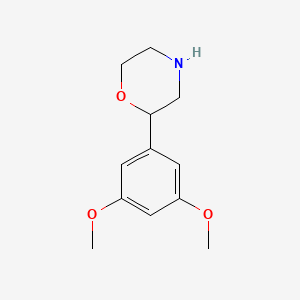
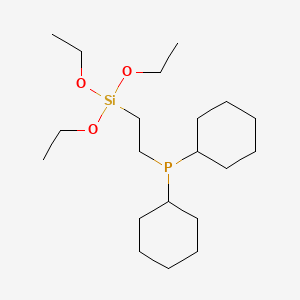

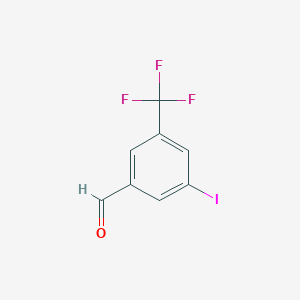
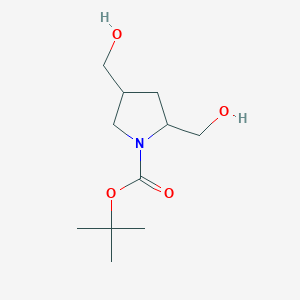

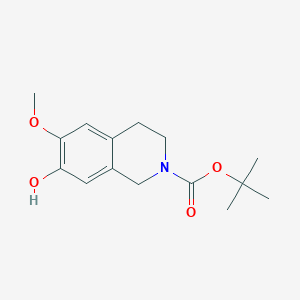
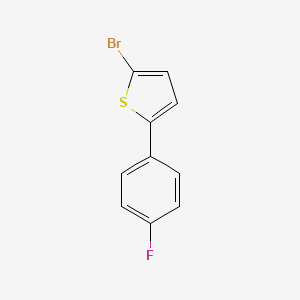
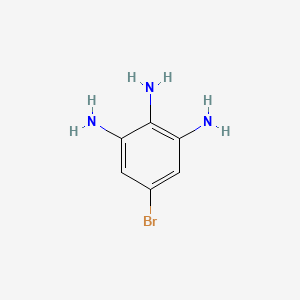
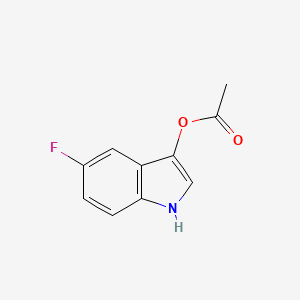

![4-[(Piperidine-4-carbonyl)amino]benzoic acid ethyl ester](/img/structure/B1503458.png)
